REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.Cl.[CH3:9]N.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2N=N1.[CH3:38][N:39]([CH:41]=[O:42])C>C(Cl)Cl>[CH3:38][NH:39][C:41]([C:9]1([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:5][CH2:4][NH:3][CH2:6][CH2:7]1)=[O:42] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
compound
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is kept stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
to rise to RT
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ether
|
Type
|
WASH
|
Details
|
washed with water, with a buffer solution pH=2, with water, with a 10% solution of NaOH, with water, with a saturated solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1(CCNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |